molecular formula C6H10 B1328910 Hex-3-yne CAS No. 928-49-4

Hex-3-yne

Cat. No. B1328910
CAS RN: 928-49-4
M. Wt: 82.14 g/mol
InChI Key: DQQNMIPXXNPGCV-UHFFFAOYSA-N
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Description

Hex-3-yne, also known as hexa-3-yne, is an aliphatic hydrocarbon with the chemical formula C6H6. It is a colourless liquid that is highly flammable and has a strong, pungent odour. This compound is an important intermediate in the production of a variety of chemicals and is used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and other industrial products.

Mechanism of Action

3-Hexyne, also known as Hex-3-yne, is an organic compound with the formula C2H5CCC2H5 . This colorless liquid is one of three isomeric hexynes and forms a series of symmetric alkynes . It is a reagent in organometallic chemistry .

Target of Action

3-Hexyne primarily targets the formation of coordination complexes in organometallic chemistry . It is used as a reagent in the synthesis of fused hetero-hydropyridyl ligands bonded to the {Ru (p -cymene)} organometallic moiety .

Mode of Action

The mode of action of 3-Hexyne involves its interaction with other compounds in chemical reactions. For instance, it reacts with borole to prepare [4+2] cycloaddition products . In organometallic chemistry, it forms coordination complexes .

Biochemical Pathways

3-Hexyne participates in the selective hydrogenation of alkynes . It is involved in the hydrogenation process to form (Z)-3-hexene . It can also be used in the synthesis of meso-3,4-hexanediol from multi-step pathways .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hexyne is limited. Its physical properties such as its low solubility in water , melting point of -105°C, and boiling point of 81 to 82°C can influence its bioavailability and pharmacokinetics.

Result of Action

The result of 3-Hexyne’s action is the formation of new compounds through chemical reactions. For example, it can react with borole to form [4+2] cycloaddition products . In the selective hydrogenation of alkynes, it forms (Z)-3-hexene .

Action Environment

The action, efficacy, and stability of 3-Hexyne can be influenced by environmental factors such as temperature and pressure. For instance, its boiling point is 81 to 82°C , indicating that it can be volatile at high temperatures. Its low solubility in water suggests that it is more stable in non-polar environments.

Safety and Hazards

Hex-3-yne is highly flammable and its vapor may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known that Hex-3-yne is a reagent in organometallic chemistry This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

Given its role as a reagent in organometallic chemistry , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

properties

IUPAC Name

hex-3-yne
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InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQNMIPXXNPGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H10
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DSSTOX Substance ID

DTXSID30239144
Record name Hex-3-yne
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Molecular Weight

82.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 3-Hexyne
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CAS RN

928-49-4
Record name 3-Hexyne
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Record name HEX-3-yne
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Record name Hex-3-yne
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Record name Hex-3-yne
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Record name HEX-3-YNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Hex-3-yne?

A1: this compound has the molecular formula C6H10 and a molecular weight of 82.14 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers utilize a combination of spectroscopic techniques to characterize this compound and its derivatives, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C), and Mass Spectrometry (MS). [, , , , , ]

Q3: What is the conformational behavior of this compound in phospholipid membranes?

A3: FTIR studies indicate that the conformational properties of phosphatidylcholine and phosphatidyl acid membranes derived from fatty acids containing this compound units are influenced by lipid structure, sample composition, and temperature. The presence of the C≡C triple bond in the fatty acid chains influences the amounts of gauche-trans-gauche, double gauche, and end gauche conformers in the liquid crystalline phase. []

Q4: How does this compound react with dicarbonyl(η-cyclopentadienyl)-cobalt and -rhodium?

A4: The reaction of this compound with (η-C5H5)Co(CO)2 yields the p-benzoquinone complex (η-C5H5)Co-[(EtC2Et)2(CO)2] and the cyclopentadienone complex (η-C5H5)Co[(EtC2Et)2CO]. In contrast, the reaction with (η-C5H5)Rh(CO)2 produces the cyclopentadienone complex (η-C5H5)Rh[(EtC2Et)2CO] and a binuclear 4,6-diethylnonadien-5-one complex, (η-C5H5)2Rh2(EtC2Et)2Co. []

Q5: Can this compound be used to synthesize indolizines?

A5: Yes, pyridinium methylides react with this compound-2,5-dione to produce indolizines, as confirmed by spectral analysis. []

Q6: How does this compound react with Tetrasulphur Tetranitride?

A6: In contrast to complex reactions observed with other alkynes, this compound-2,5-dione reacts with Tetrasulphur Tetranitride (S4N4) to yield a mixture of trithiadiazepines, trithiatriazepines, and thiadiazoles. []

Q7: Can this compound be used in the synthesis of benzo[b]thiophenes?

A7: Yes, reacting diphenyl disulfide with this compound in the presence of di-tert-butyl peroxide at elevated temperatures produces 3-ethyl-2-(phenylthio)hex-2-enyl benzoate. This reaction proceeds via the formation of 1-phenyl-2-(phenylthio)vinyl radical intermediates. []

Q8: How does this compound react with Tungsten complexes containing alkylidyne ligands?

A8: The reaction of [W(CO)(R1C2R2)3] (where R1 = R2 = Et) with [W(CC6H4Me-4)(CO)2(η-C5H5)] in refluxing octane produces the ditungsten complex [W2(μ-EtC2Et)(CO)4{η-C5Et4(C5H4Me-4)}(η-C5H5)]. In this complex, the this compound ligand bridges a W–W bond. []

Q9: What is the role of this compound in the synthesis of tetraethylpyrone?

A9: this compound acts as a reactant in the nickel-catalyzed [Ni(cod)2]/Ph2P(CH2)4PPh2 cycloaddition reaction with CO2 under supercritical conditions to produce tetraethylpyrone. [] This reaction highlights the potential of this compound in the synthesis of valuable heterocyclic compounds.

Q10: Can water-in-CO2 emulsions be used as reaction vessels for tetraethylpyrone synthesis?

A10: Yes, Water-in-CO2 (W/C) emulsions stabilized by a nickel Triton X-100 surfactant complex enable the synthesis of tetraethylpyrone from this compound and CO2. This approach allows for efficient product separation and catalyst recycling. []

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